molecular formula C7H9KN2O3 B2696604 Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate CAS No. 2095409-72-4

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2696604
CAS No.: 2095409-72-4
M. Wt: 208.258
InChI Key: NJIYYKKBIGBYOT-UHFFFAOYSA-M
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Description

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization. The reaction conditions generally include a temperature range of 40-45°C and a reaction time of 1-2 hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient crystallization techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding alcohol derivative.

    Substitution: The major products are the substituted pyrazole derivatives.

Scientific Research Applications

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • Potassium 1-(2-methoxyethyl)-1H-imidazole-4-carboxylate
  • Potassium 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
  • Potassium 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate

Uniqueness

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Potassium 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is an organic compound that has garnered attention for its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anti-inflammatory properties, as well as its mechanisms of action and relevant case studies.

Chemical Structure and Synthesis

The compound is synthesized through the reaction of 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylic acid with potassium hydroxide in an aqueous medium, typically at temperatures between 40-45°C for 1-2 hours. This method allows for the efficient production of the compound, which can be isolated via crystallization.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that various pyrazole derivatives, including this compound, showed promising results against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics, indicating potential as an alternative antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been investigated. In vitro studies revealed that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in inflammatory responses. For instance, certain derivatives of pyrazole have shown IC50 values in the nanomolar range against these cytokines, suggesting that this compound may possess similar efficacy .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions by binding to active sites or allosteric sites on proteins involved in inflammatory pathways or microbial resistance mechanisms .

Case Study 1: Antimicrobial Activity Evaluation

In a comparative study, this compound was evaluated alongside established antibiotics. The results indicated that at a concentration of 100 µg/mL, the compound inhibited bacterial growth by over 80%, demonstrating its potential utility in treating infections caused by resistant bacterial strains .

Case Study 2: Anti-inflammatory Efficacy

Another study focused on the compound's ability to reduce inflammation in a carrageenan-induced edema model in mice. The compound was administered at varying doses (10 mg/kg to 100 mg/kg), showing a dose-dependent reduction in paw swelling, with the highest dose achieving a reduction comparable to indomethacin, a standard anti-inflammatory drug .

Summary of Research Findings

Property Activity IC50/MIC Values
AntimicrobialEffective against E. coli, S. aureusMIC < 100 µg/mL
Anti-inflammatoryInhibition of TNF-α and IL-6IC50 in nanomolar range
MechanismEnzyme/receptor modulationSpecific targets not fully defined

Properties

IUPAC Name

potassium;1-(2-methoxyethyl)pyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3.K/c1-12-3-2-9-5-6(4-8-9)7(10)11;/h4-5H,2-3H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJIYYKKBIGBYOT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9KN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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